SC-Ntr

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

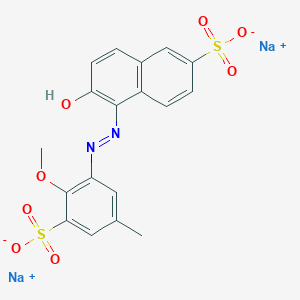

SC-Ntr, also known as this compound, is a useful research compound. Its molecular formula is C18H14N2Na2O8S2 and its molecular weight is 496.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cancer Therapy

1.1 Mechanism of Action

SC-Ntr functions as a prodrug that is selectively activated by nitroreductase enzymes in hypoxic tumor environments. This selective activation allows for targeted delivery of cytotoxic agents directly to tumor cells while minimizing systemic toxicity. Recent studies have demonstrated that this compound can enhance therapeutic efficacy when combined with imaging techniques, enabling real-time monitoring of drug release and tumor response.

1.2 Case Studies

- Tumor Imaging and Treatment : A study by Zheng et al. (2020) developed a nitroreductase-activatable near-infrared theranostic photosensitizer, CYNT-1, which demonstrated effective tumor hypoxia imaging and growth inhibition in Balb/c mice. The compound's ability to produce fluorescence and singlet oxygen upon activation highlighted its potential for precise imaging and photodynamic therapy (PDT) .

- Prodrug Activation : Chan et al. (2023) utilized NTR to activate fluoroquinolone prodrugs, effectively masking toxic groups to reduce off-target effects. This approach allowed for selective release of the active drug in hypoxic conditions, demonstrating significant reductions in systemic toxicity .

Fluorescent Probes for Imaging

This compound has been explored as a fluorescent probe for imaging hypoxic tumors. The compound's ability to emit fluorescence upon activation makes it a valuable tool for visualizing tumor environments.

2.1 Innovative Research

Recent advancements have shown that nitro(het)aromatic compounds, including this compound derivatives, can serve as effective fluorescent probes. For instance, a study reported that certain nitrobenzamide compounds exhibited high activity against prostate cancer cells, indicating their potential as imaging agents .

| Compound | IC50 (nM) | Target Cells |

|---|---|---|

| This compound Derivative 1 | 1.806 | PC3 (Prostate Cancer) |

| This compound Derivative 2 | 1.808 | Hep3B (Hepatoma) |

| This compound Derivative 3 | 1.793 | HUVEC (Healthy Control) |

Therapeutic Gene Delivery

The application of this compound extends into gene therapy, where it is used to enhance the delivery of therapeutic genes to cancer cells.

3.1 Nanoplatform Development

Sukumar et al. (2020) developed a nanoplatform that utilized NTR for activating prodrugs within tumor cells, significantly improving therapeutic outcomes against hepatocellular carcinoma (HCC). The engineered nanoparticles were designed to deliver a combination of therapeutic genes, effectively restoring p53 function and enhancing apoptosis in cancer cells .

Comparative Analysis of Prodrugs

A comparative analysis of various prodrugs activated by nitroreductase reveals the superior efficacy of this compound derivatives over traditional chemotherapeutics.

| Prodrug | Activation Enzyme | Efficacy Comparison |

|---|---|---|

| CB1954 | NTR | Standard |

| SN23862 | NTR | Lower |

| This compound Derivative 3 | Ssap-NtrB | Higher |

化学反応の分析

Reductive Degradation Pathways

Azo dyes like SC-Ntr undergo reductive cleavage under specific conditions:

Enzymatic Reduction

Microbial azo reductases break the –N=N– bond under anaerobic conditions, producing aromatic amines:

SC Ntr+4e−+4H+→2 Methoxy 5 methylbenzenesulfonic acid+6 Hydroxy 2 naphthalenesulfonic acid

Key Findings:

-

Reaction rate depends on pH, electron donors (e.g., NADH), and microbial activity .

-

Resulting metabolites may pose toxicity concerns, necessitating environmental monitoring .

Chemical Reduction

Strong reducing agents (e.g., Na₂S₂O₄) decolorize this compound via azo bond cleavage:

SC Ntr+Na2S2O4→Leuco SC Ntr colorless

This reaction is reversible upon exposure to oxygen .

pH Sensitivity

This compound exhibits stability in neutral to weakly alkaline conditions (pH 6–9). Acidic environments (pH < 4) protonate the sulfonate groups, reducing solubility and causing precipitation .

Photochemical Reactivity

UV-Vis studies show moderate photostability with λₘₐₓ at 504 nm in aqueous solution. Prolonged UV exposure (>300 nm) degrades the azo bond, forming nitroso intermediates .

Analytical Detection Methods

This compound is quantified using:

特性

CAS番号 |

155833-00-4 |

|---|---|

分子式 |

C18H14N2Na2O8S2 |

分子量 |

496.4 g/mol |

IUPAC名 |

disodium;6-hydroxy-5-[(2-methoxy-5-methyl-3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C18H16N2O8S2.2Na/c1-10-7-14(18(28-2)16(8-10)30(25,26)27)19-20-17-13-5-4-12(29(22,23)24)9-11(13)3-6-15(17)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |

InChIキー |

DYOLWEDFCLZPHW-RMBYUSIPSA-L |

SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |

異性体SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N/N=C\2/C3=C(C=CC2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] |

正規SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |

同義語 |

6-hydroxy-5-(2-methoxy-5-methyl-4-sulfophenylazo)-8-(2-methoxy-5-methyl-4-sulfophenoxy)-2-naphthalenesulfonic acid trisodium salt SC-NTR |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。